

In Vitro Anti-proliferative Activity of Anticancer Agent 207: A Technical Guide

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Compound of Interest

Compound Name: Anticancer agent 207

Cat. No.: B12373811

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This technical guide provides an in-depth overview of the in vitro anti-proliferative activities of compounds referred to as "**Anticancer agent 207**." It has been determined that this designation may refer to at least three distinct chemical entities, each with a unique mechanism of action. This document is intended for researchers, scientists, and drug development professionals, and will detail the anti-proliferative data, experimental methodologies, and associated signaling pathways for each compound.

Compound Identification

Initial research has identified three separate agents designated as "207" in anticancer studies:

- **Anticancer Agent 207** (Compound 10b): A novel quindoline derivative that functions by stabilizing G-quadruplex structures in the NRAS gene, thereby inhibiting its expression.
- 4SC-207: A potent microtubule inhibitor that shows efficacy in multi-drug resistant cell lines.
- NVX-207: A semi-synthetic derivative of betulinic acid that induces apoptosis through the intrinsic pathway.

The following sections will address each of these compounds individually, presenting their respective anti-proliferative profiles and mechanisms of action.

Anticancer Agent 207 (Compound 10b): An NRAS Expression Inhibitor

Anticancer agent 207 (compound 10b) is a potent anticancer agent that exerts its effect by binding to the NRAS rG4 with a high affinity, leading to a decrease in the expression of the NRAS protein and subsequent cytotoxicity.^[1]

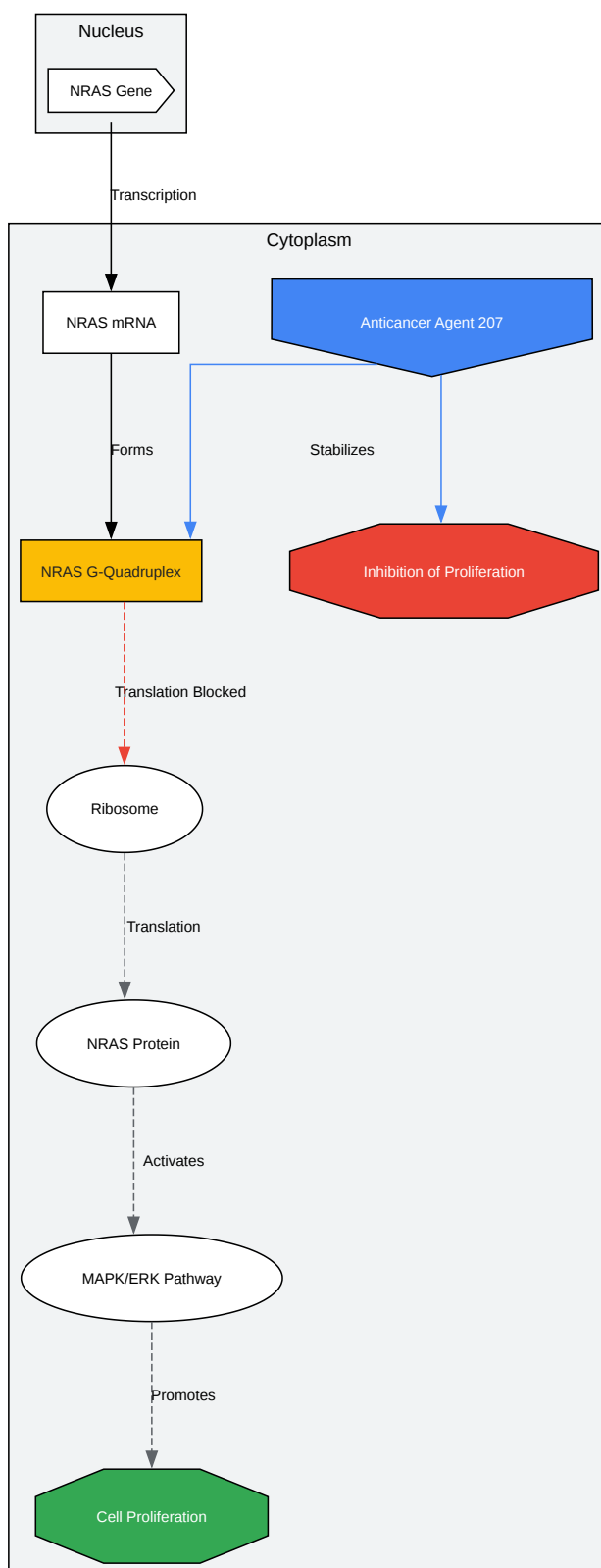
Quantitative Anti-proliferative Data

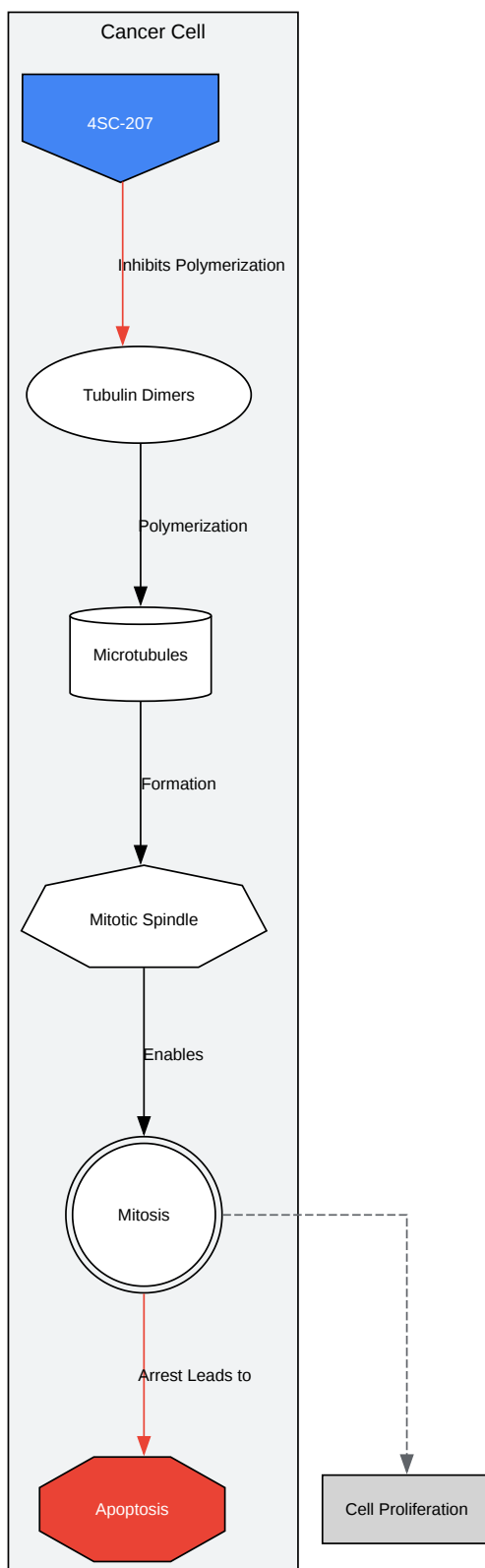
The half-maximal inhibitory concentration (IC₅₀) values of **Anticancer Agent 207** (compound 10b) have been determined in various human cancer cell lines.

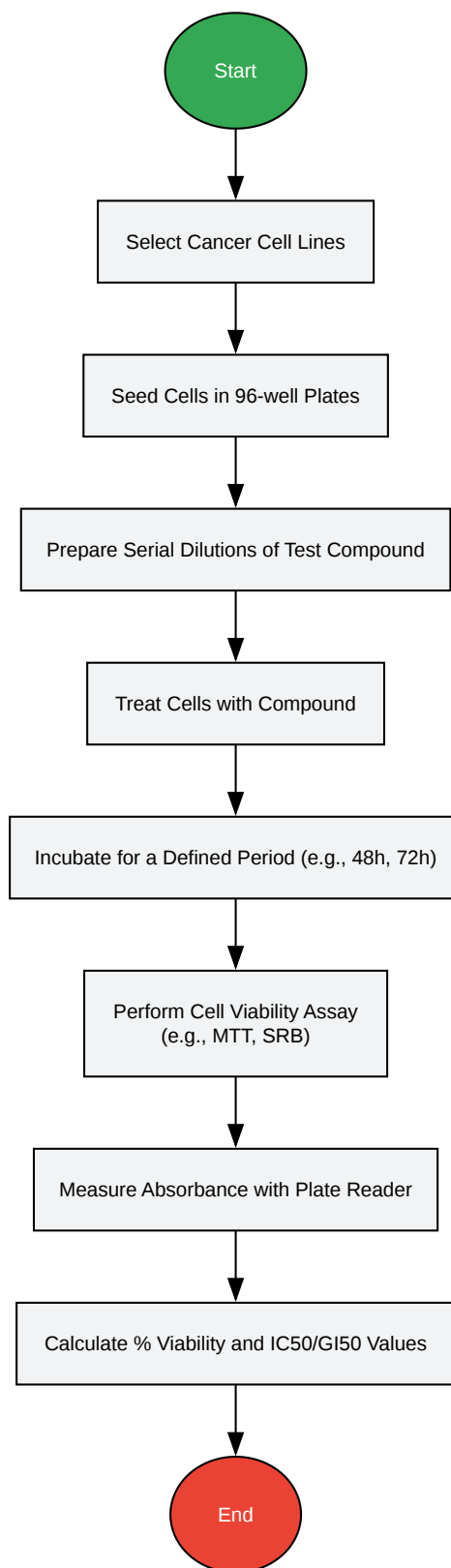
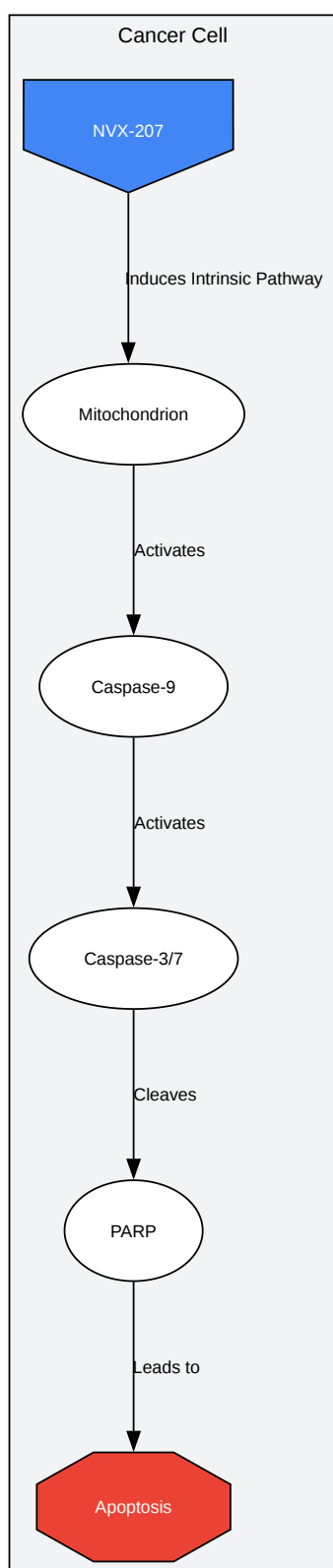
Cell Line	Cancer Type	Incubation Time	IC ₅₀ (μM)
SK-MEL-2	Melanoma (NRAS-mutant)	48 h	2.0 ^{[1][2]}
MCF-7	Breast Cancer	Not Specified	4.1 ^[1]
HepG2	Liver Cancer	Not Specified	1.5 ^[1]
HL60	Promyelocytic Leukemia	Not Specified	2.7 ^[1]
A375	Melanoma	Not Specified	4.5 ^[1]

Mechanism of Action and Signaling Pathway

Anticancer agent 207 targets the Ras signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Specifically, it stabilizes a G-quadruplex structure in the RNA of the NRAS oncogene. This stabilization inhibits the translation of NRAS mRNA into protein, leading to a downstream reduction in the activity of the MAPK/ERK pathway, which is crucial for cell proliferation.







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References

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